2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
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Description
2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMNPE-caged compound and is widely used as a photoactivatable tool in various biological studies.
Scientific Research Applications
Hydromethylation of Alkenes
Background: The catalytic protodeboronation of pinacol boronic esters, in combination with a Matteson–CH₂–homologation, enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Application:2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one: serves as a key intermediate in this process. By facilitating hydromethylation, it allows for the selective addition of a methyl group to alkenes, leading to the formation of valuable products.
Antimicrobial Potential
Background: Imidazole-containing compounds have garnered interest due to their diverse biological activities. Among these derivatives, 2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one stands out.
Application: Compounds 1a and 1b, derived from this compound, exhibit good antimicrobial potential . Their activity against bacteria and fungi makes them promising candidates for further investigation in drug development.
Custom Synthesis and Sourcing
Background: Chemical suppliers play a crucial role in research and development. Custom synthesis and sourcing of specific compounds are essential for scientific progress.
Application:2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one: is available for bulk manufacturing and procurement. Researchers can obtain this compound from suppliers like ChemScene, which offer in-stock or backordered impurities .
properties
IUPAC Name |
2-iodo-5,5-dimethyl-3-(3-nitroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-14(2)7-11(13(15)12(18)8-14)16-9-4-3-5-10(6-9)17(19)20/h3-6,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBCMJHDZYVLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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